molecular formula C10H10O7 B14294336 Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate CAS No. 128998-04-9

Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate

Cat. No.: B14294336
CAS No.: 128998-04-9
M. Wt: 242.18 g/mol
InChI Key: NGZHCEQRRJUOBV-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is an organic compound that belongs to the class of esters It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with hydroxymethyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.

Uniqueness

Ethyl 6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl ethanedioate is unique due to its pyran ring structure and the presence of both hydroxymethyl and oxo groups

Properties

CAS No.

128998-04-9

Molecular Formula

C10H10O7

Molecular Weight

242.18 g/mol

IUPAC Name

1-O-ethyl 2-O-[6-(hydroxymethyl)-4-oxopyran-3-yl] oxalate

InChI

InChI=1S/C10H10O7/c1-2-15-9(13)10(14)17-8-5-16-6(4-11)3-7(8)12/h3,5,11H,2,4H2,1H3

InChI Key

NGZHCEQRRJUOBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC1=COC(=CC1=O)CO

Origin of Product

United States

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